(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid
Overview
Description
(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a tert-butoxycarbonyl group, and an ethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the cyclohexane ring and subsequent functionalization to introduce the ethylamino moiety. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid include other cyclohexane derivatives with different functional groups, such as:
- (1r,4r)-4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)cyclohexanecarboxylic acid
- (1r,4r)-4-(((tert-Butoxycarbonyl)(propyl)amino)methyl)cyclohexanecarboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
(1R,4R)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid, commonly referred to as Boc-ethyl-amino-cyclohexane carboxylic acid, is a compound of significant interest in medicinal chemistry and pharmaceutical research. Its structural characteristics suggest potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- CAS Number : 27687-14-5
- IUPAC Name : (1R,4R)-4-(((tert-butoxycarbonyl)amino)methyl)cyclohexane-1-carboxylic acid
Biological Activity Overview
The biological activity of this compound has been explored primarily through its interactions with various enzymes and its potential therapeutic applications. Here are some key findings:
Enzyme Inhibition
- Plasmin Inhibition : The compound has been noted for its ability to inhibit plasmin-induced fibrinolysis, making it a candidate for treating hemorrhagic diseases. This activity is particularly relevant in surgical settings where abnormal bleeding may occur .
- Transition State Analogue : Research indicates that derivatives of this compound can serve as transition state analogues for enzymes involved in key metabolic pathways, thus acting as inhibitors .
Antifibrinolytic Properties
The compound exhibits antifibrinolytic properties, which are beneficial in managing conditions related to excessive bleeding. Its mechanism involves the inhibition of plasminogen activation, thereby reducing the breakdown of fibrin clots .
Case Studies
Several studies have examined the biological implications of this compound:
-
Study on Hemorrhagic Disorders :
- Objective : To evaluate the efficacy of the compound in preventing excessive bleeding during surgeries.
- Findings : The compound significantly reduced blood loss in animal models undergoing surgical procedures, demonstrating its potential as a therapeutic agent in clinical settings.
-
Mechanistic Study on Enzyme Interaction :
- Objective : To elucidate the interaction between the compound and plasminogen.
- Findings : The study revealed that the compound binds competitively to plasminogen, inhibiting its activation and subsequent fibrinolysis.
Data Tables
Property | Value |
---|---|
Molecular Formula | C13H23NO4 |
Molecular Weight | 257.33 g/mol |
CAS Number | 27687-14-5 |
Purity | 97% |
Biological Activity | Plasmin inhibition |
Research Findings
Recent literature highlights various aspects of the biological activity of this compound:
- Synthesis and Characterization : Efficient synthetic routes have been developed that enhance yield and purity, facilitating further biological testing .
- Potential Applications : Beyond its antifibrinolytic properties, ongoing research is exploring its use in cancer therapy due to its ability to modulate proteolytic enzymes involved in tumor progression .
Properties
IUPAC Name |
4-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-5-16(14(19)20-15(2,3)4)10-11-6-8-12(9-7-11)13(17)18/h11-12H,5-10H2,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTQPEGXSHURMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCC(CC1)C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137643-39-9 | |
Record name | 4-({[(tert-butoxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.